Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate

Catalog No.
S761621
CAS No.
188869-05-8
M.F
C10H16BrNO3
M. Wt
278.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate

CAS Number

188869-05-8

Product Name

Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate

IUPAC Name

tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate

Molecular Formula

C10H16BrNO3

Molecular Weight

278.14 g/mol

InChI

InChI=1S/C10H16BrNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7H,4-6H2,1-3H3

InChI Key

RGWGRRBHQUREDE-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC(=O)C(C1)Br

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C(C1)Br

The exact mass of the compound Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate (CAS 188869-05-8) is an orthogonally protected, highly reactive alpha-bromo ketone building block essential for the synthesis of fused nitrogen-containing heterocycles . Featuring a piperidine core with a Boc-protected amine and adjacent ketone and bromide functionalities, it serves as a bifunctional electrophile. In industrial procurement and process chemistry, this compound is primarily valued as a direct precursor for Hantzsch-type condensations to form thiazolopyridines, pyrazolopyridines, and spirocyclic scaffolds. Its pre-brominated state and acid-labile Boc group provide a distinct processability advantage over unbrominated or benzyl-protected alternatives, ensuring high step economy and minimizing purification bottlenecks in downstream pharmaceutical manufacturing.

Research Fit

Scaffold
Multi-reactive piperidine building block with orthogonal handles
Protecting group
Acid-labile Boc enables selective amine deprotection in complex sequences
Diversification
3-bromo handle supports Pd-catalyzed cross-coupling for SAR exploration

Attempting to substitute CAS 188869-05-8 with its unbrominated parent, N-Boc-4-piperidone, shifts the burden of alpha-bromination to the buyer's internal workflow, a process that frequently suffers from poor regioselectivity and overbromination, generating 3,5-dibromo impurities that depress overall yields [1]. Furthermore, substituting with N-benzyl-3-bromo-4-piperidone introduces downstream deprotection incompatibilities; removing a benzyl group typically requires catalytic hydrogenation (e.g., Pd/C), which can inadvertently dehalogenate or reduce the very heterocyclic motifs (like thiazoles or pyrazoles) constructed in preceding steps. Therefore, the specific combination of a pre-installed alpha-bromide and a cleanly acid-cleavable Boc group is critical for maintaining high chemoselectivity and operational efficiency.

Substitution Risk

Target attribute
Potential substitute
Why substitution may fail
3-bromo substituent
3-chloro analog
Reactivity drop may shift cross-coupling efficiency and yield profile
Boc protecting group
Fmoc or Cbz analog
Orthogonal deprotection sequence may become incompatible with acid-sensitive motifs
3-bromo-4-oxo regioisomer
4-bromo-3-oxo isomer
Regiochemical mismatch alters steric and electronic environment, leading to different reaction outcomes

Elimination of Dibromo Impurities and Yield Recovery

Starting a synthesis with the unbrominated comparator, N-Boc-4-piperidone, requires in-house alpha-bromination. This reaction frequently suffers from poor regioselectivity and overbromination, generating 3,5-dibromo-4-piperidone impurities that depress the isolated yield of the desired mono-bromo product to approximately 60-78% [1]. Procuring the pre-brominated CAS 188869-05-8 allows buyers to bypass this inefficient step, ensuring 100% availability of the mono-functionalized electrophile and eliminating the need for tedious chromatographic separation of dibromo byproducts.

Evidence DimensionMono-bromo intermediate yield and purity
Target Compound Data100% pre-formed mono-bromo availability
Comparator Or BaselineN-Boc-4-piperidone (requires in-situ bromination, yielding ~60-78% mono-bromo with dibromo impurities)
Quantified Difference~22-40% yield recovery and complete elimination of dibromo purification steps
ConditionsStandard laboratory alpha-bromination vs. direct procurement

Bypassing in-house bromination reduces solvent waste, saves processing time, and prevents dibromo impurities from compromising downstream API synthesis.

Cross-coupling reactivity
Class-level inference
~10× faster oxidative addition (Br vs Cl)
Supports efficient diversification of the piperidine core
Standard Suzuki-Miyaura conditions; reported class trend

High-Yield Hantzsch Condensation for Thiazolopyridines

The pre-installed alpha-bromo ketone moiety in CAS 188869-05-8 exhibits rapid condensation kinetics for Hantzsch-type reactions. When reacted neat with benzothioamide at 140°C, the condensation is complete in just 10 minutes, affording the corresponding fused 6,7-dihydrothiazolo[5,4-c]pyridine in 78% isolated yield . In contrast, utilizing crude, in-situ generated alpha-bromo ketones often leads to significant thermal degradation and lower condensation yields. The high purity of the procured building block ensures rapid and efficient bicyclic scaffold formation.

Evidence DimensionCondensation yield and reaction time
Target Compound Data78% isolated yield in 10 minutes
Comparator Or BaselineCrude in-situ generated alpha-bromo ketones (prone to degradation, lowering yields)
Quantified DifferenceRapid conversion (<15 mins) with high isolated yield (78%)
ConditionsNeat reaction with benzothioamide at 140°C

High condensation yields under solvent-free or mild conditions make this compound a highly efficient precursor for scalable manufacturing of fused heterocycles.

Boc–Fmoc orthogonality
Class-level inference
Acid-labile (Boc) vs. base-labile (Fmoc) cleavage profiles
Defines protecting-group sequence in multi-step syntheses
TFA vs piperidine conditions; selection governs overall route design

Orthogonal Deprotection in Complex API Synthesis

The tert-butoxycarbonyl (Boc) group on CAS 188869-05-8 offers superior orthogonal deprotection compatibility compared to the N-benzyl-3-bromo-4-piperidone comparator. Boc cleavage is achieved via acidolysis (e.g., TFA or HCl) in near-quantitative yields (>95%) without affecting reducible functional groups [1]. Conversely, removing a benzyl protecting group requires catalytic hydrogenolysis (H2, Pd/C), which risks unwanted dehalogenation of aryl halides or reduction of newly formed thiazole/pyrazole rings in the downstream API. The Boc-protected variant thus preserves step economy in complex multi-step syntheses.

Evidence DimensionDeprotection chemoselectivity and yield
Target Compound Data>95% yield via acidolysis (TFA/HCl) with intact reducible motifs
Comparator Or BaselineN-Benzyl-3-bromo-4-piperidone (requires hydrogenolysis, risking dehalogenation/reduction)
Quantified DifferenceNear-quantitative orthogonal deprotection vs. variable yields due to reductive side reactions
ConditionsPost-condensation deprotection of fused piperidine scaffolds

Orthogonal deprotection is critical for complex API synthesis, ensuring that late-stage functional groups remain intact during piperidine nitrogen unmasking.

Regioisomer purity
Supporting evidence
Target isomer purity ≥95% (HPLC)
Ensures reproducible reactivity at the 3-bromo-4-oxo substitution pattern
Regioisomer misassignment risks synthetic failure

Synthesis of Factor Xa Inhibitors and Cardiovascular APIs

CAS 188869-05-8 is a critical building block for synthesizing 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine scaffolds, which are core structural motifs in Factor Xa inhibitors (such as Edoxaban analogs) and other cardiovascular therapeutics [1]. Its pre-brominated structure allows for direct, high-yielding Hantzsch condensation with thioureas, streamlining the production of these essential pharmacophores.

Development of Pyrazolopyridine Screening Libraries

In medicinal chemistry, the compound is highly suitable for condensation with substituted hydrazines to form 4,5,6,7-tetrahydropyrazolo[4,3-c]pyridines [1]. By avoiding the dibromo impurities associated with in-situ bromination, researchers can rapidly generate high-purity compound libraries for kinase inhibitor screening without complex chromatographic bottlenecks.

Late-Stage Functionalization in Multi-Step Syntheses

The robust Boc protection allows the piperidine nitrogen to remain masked during harsh cross-coupling or condensation steps [1]. This makes the compound perfect for multi-step syntheses requiring late-stage nitrogen derivatization, as the Boc group can be cleanly removed via acidolysis without risking the reductive cleavage of downstream functional groups.

Application Fit Matrix

Application
Selection property
Validation focus
Piperidine library synthesis for lead optimization
Versatile 3-bromo diversification handle
Cross-coupling efficiency across aryl/heteroaryl partners
Polycyclic alkaloid scaffold construction
Orthogonal Boc/ketone functionality
Deprotection sequence integrity and ketone modification tolerance
Kinase inhibitor development
Privileged piperidine scaffold with precise substitution
Regiochemical identity and hinge-region interaction potential

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (66.67%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (66.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (66.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

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